PFI 3

Glioblastoma SWI/SNF Temozolomide Sensitization

Researchers probing SWI/SNF chromatin remodeling frequently lack domain-specific tools to cleanly dissect bromodomain-mediated chromatin binding from ATPase catalysis or complete target degradation. PFI 3 (CAS 1819363-80-8) is the validated SGC chemical probe that fills this gap. • Binds Family VIII bromodomains (SMARCA2/4, PBRM1 PB1(5)) with Kd 48-110 nM; negligible activity against 40+ other bromodomains. • Does not displace full-length endogenous SMARCA2/4 from chromatin, serving as an essential negative control for PROTAC degrader (e.g., ACBI1) and ATPase inhibitor studies. • Aqueous stability >250 h (PBS, pH 7.4, 20 °C) and >7 days (37 °C in cell media) ensures consistent target engagement in extended stem cell differentiation assays.

Molecular Formula C19H19N3O2
Molecular Weight 321.37
Cat. No. B1574484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI 3
Synonyms(2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
Molecular FormulaC19H19N3O2
Molecular Weight321.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFI 3 SMARCA2/4 Bromodomain Probe: Key Properties


PFI 3 (PF-06687252) is a synthetic organic small molecule developed as a selective chemical probe for Family VIII bromodomains within the SWI/SNF chromatin remodeling complex. It binds avidly to the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (PB1) with Kd values in the 48-110 nM range [1]. The compound was discovered through fragment-based optimization of a salicylic acid hit and is characterized by a novel phenolic headgroup binding mode that displaces conserved water molecules typically retained by other bromodomain inhibitors [2]. PFI 3 is cell-permeable, acetyl-lysine-competitive, and forms part of the Structural Genomics Consortium (SGC) Epigenetics Probes Collection [3].

1
Family VIII bromodomain probe Selective target engagement for SMARCA2, SMARCA4, and PBRM1 bromodomain studies
2
Acetyl-lysine competitive binding Cell-permeable inhibitor for chromatin remodeling and SWI/SNF pathway investigation
3
SGC Epigenetics Probe Collection Validated chemical probe with reported selectivity across bromodomain panel

PFI 3 vs. Generic Bromodomain Inhibitors & Degraders


PFI 3 occupies a distinct pharmacological niche that cannot be satisfied by substitution with generic bromodomain inhibitors (e.g., BET family inhibitors such as JQ1 or I-BET151) or with SMARCA2/4-targeting PROTAC degraders (e.g., ACBI1). PFI 3 selectively engages Family VIII bromodomains (SMARCA2, SMARCA4, PBRM1) with minimal activity against 40-48 other bromodomains [1], whereas BET inhibitors target BRD2/3/4 and do not interrogate SWI/SNF biology. Critically, PFI 3 inhibits bromodomain-mediated chromatin binding but fails to displace full-length endogenous SMARCA2/4 from chromatin, as demonstrated by in situ extraction and ChIP studies [2]. This mechanistic profile fundamentally differs from PROTAC degraders such as ACBI1, which eliminate the entire SMARCA2/4 proteins with DC50 values of 6-11 nM [3]. Consequently, PFI 3 serves as a domain-specific pharmacological tool for probing bromodomain function in cellular contexts, while PROTACs induce complete target degradation. The following quantitative evidence establishes the precise dimensions of PFI 3 differentiation.

BET inhibitors
PFI 3 targets Family VIII bromodomains (SMARCA2/4, PBRM1). JQ1, I-BET151 engage BRD2/3/4 and do not interrogate SWI/SNF biology — bromodomain family mismatch may confound chromatin remodeling interpretation.
PROTAC degraders
PFI 3 inhibits bromodomain-mediated chromatin binding without displacing endogenous full-length SMARCA2/4. ACBI1 eliminates entire target proteins — mechanistic divergence means domain-specific vs. degradation endpoints may not transfer.
ATPase inhibitors
PFI 3 selectively blocks bromodomain function. BRM014 targets the ATPase domain — reported phenotypic outcomes may differ; bromodomain inhibition alone may not recapitulate ATPase-domain synthetic lethal effects.

PFI 3 Quantitative Differentiation Evidence


Glioblastoma Sensitization vs. Next-Gen SWI/SNF Inhibitors

In GBM cell lines, PFI 3 served as the chemical scaffold from which next-generation inhibitors IV-255 and IV-275 were derived. While PFI 3 itself displays low single-agent antiproliferative activity, the optimized analogues IV-255 (BRG1-selective) and IV-275 (dual BRG1/BRM) exhibit enhanced bioactivity and markedly increase DNA damage (γH2AX nuclear staining) induced by temozolomide and bleomycin compared to the parent compound PFI 3 [1]. Separately, BRG1-IN-1 (Compound 11d) demonstrates superior efficacy relative to PFI 3 in sensitizing GBM cells to temozolomide-induced antiproliferative effects and cell death in vitro, and additionally enhances temozolomide's inhibitory effect on subcutaneous GBM tumor growth . This positions PFI 3 as the validated reference probe against which next-generation SWI/SNF bromodomain inhibitors are benchmarked.

GBM sensitization
Head-to-head
Next-gen analogues surpass PFI 3 in TMZ sensitization
IV-255, IV-275: enhanced bioactivity and γH2AX DNA damage induction vs. parent scaffold
PFI 3 serves as reference scaffold for benchmarking novel SWI/SNF bromodomain inhibitor series
GBM cell lines; temozolomide co-treatment; CETSA; cell death ELISA; subcutaneous xenograft models
Glioblastoma SWI/SNF Temozolomide Sensitization

Bromodomain Inhibition vs. PROTAC Degradation Mechanism

PFI 3 functions as a bromodomain inhibitor that displaces ectopically expressed GFP-tagged SMARCA2 bromodomain from chromatin with an IC50 of 5.78 μM, yet it fails to displace endogenous full-length SMARCA2 from chromatin as demonstrated by in situ cell extraction, chromatin immunoprecipitation, and target gene expression studies [1]. In contrast, ACBI1 is a PROTAC degrader that eliminates SMARCA2, SMARCA4, and PBRM1 proteins entirely, with DC50 values of 6 nM, 11 nM, and 32 nM respectively in MV-4-11 cells . This mechanistic divergence has been exploited in ChIP-seq studies: treatment of mESCs with ACBI1 (degradation), PFI 3 (bromodomain inhibition), or BRM014 (ATPase inhibition) yields distinct RAD21 chromatin occupancy profiles, demonstrating that each tool interrogates a different functional aspect of the SWI/SNF-cohesin interface [2].

Inhibition vs. degradation
Head-to-head
IC50 5.78 μM (GFP-SMARCA2 displacement); ACBI1 DC50 6–32 nM
Distinct RAD21 chromatin occupancy profiles in mESC ChIP-seq across PFI 3, ACBI1, and BRM014
Domain-specific inhibition and complete target degradation yield mechanistically non-interchangeable results
MV-4-11 cells (ACBI1); cell-based chromatin binding assay (PFI 3); mESC ChIP-seq
Targeted Protein Degradation PROTAC Chromatin Remodeling

Family VIII Bromodomain Binding Affinity & Selectivity

PFI 3 binds to Family VIII bromodomains with Kd values of 48 nM for PBRM1 (PB1 bromodomain 5), 55-110 nM for SMARCA2, and 89 nM for SMARCA4 as determined by isothermal titration calorimetry (ITC) and BROMOscan assays [1]. Selectivity profiling against 48 human bromodomains revealed that PFI 3 demonstrates a 30-fold selectivity window over other subfamily branches, with minimal activity against any other bromodomain [2]. In a Cerep panel of 102 cellular receptors and 30 enzymes, PFI 3 exhibited only weak micromolar activity against four GPCRs (alpha1A IC50 0.4 μM; alpha1B IC50 3.6 μM; kappa opioid receptor IC50 13 μM; 5-HT2B IC50 4 μM) . In contrast, ACBI1 PROTAC degrader demonstrates DC50 values of 6-32 nM in cellular degradation assays . This selectivity profile distinguishes PFI 3 from pan-bromodomain inhibitors and establishes it as the reference probe for Family VIII bromodomain interrogation.

Binding affinity
Reported
Kd 48–110 nM across SMARCA2, SMARCA4, PBRM1
~30-fold selectivity over other bromodomain subfamilies in 48-bromodomain panel
Reported Family VIII bromodomain binding context with minimal off-target activity
ITC and BROMOscan assays; Cerep panel (102 receptors, 30 enzymes)
Bromodomain Selectivity Profiling Chemical Probe

Cancer Cell Model Comparison: Next-Gen SWI/SNF Inhibitors

In SMARCA4-deficient lung cancer cell lines (A549, H1299, H157), PFI 3 demonstrated no antiproliferative effects and failed to displace SMARCA2 from chromatin, despite its potent bromodomain binding affinity [1]. Similarly, in THP-1 and MV4-11 leukemic cells, PFI 3 treatment for 6 days at 10 μM did not induce an anticancer phenotype [2]. These findings established that bromodomain inhibition alone is insufficient to recapitulate the synthetic lethal effects of SMARCA2 ATPase inhibition or complete SMARCA2/4 degradation. This mechanistic insight has driven the development of next-generation SWI/SNF inhibitors, including IV-255 and IV-275 which demonstrate enhanced bioactivity in glioblastoma sensitization assays [3], and PROTAC degraders such as ACBI1 which achieve potent target elimination [4]. PFI 3 thus serves as the critical negative control and reference compound for dissecting domain-specific contributions to SWI/SNF-dependent cancer phenotypes.

Cancer cell models
Class-level
No antiproliferative effect at 10 μM in SMARCA4-deficient lung cancer and leukemic cells
Bromodomain inhibition alone does not recapitulate synthetic lethal phenotype of ATPase inhibition or degradation
Supports domain-specific control compound use for dissecting bromodomain vs. ATPase contributions
A549, H1299, H157, THP-1, MV4-11 cell lines; 6-day treatment
SWI/SNF Cancer Bromodomain Inhibitor

Chemical Stability & Solubility Properties

PFI 3 demonstrates exceptional aqueous stability with a half-life exceeding 250 hours (>10 days) in PBS at pH 7.4 at 20°C, and stability exceeding 7 days at 37°C in cell culture media . The compound contains a potentially labile enamide group, and accelerated hydrolysis may occur under acidic or basic conditions; stability is confirmed at neutral pH for cellular work [1]. Solubility measurements indicate PFI 3 is soluble in DMSO at ≥60-62 mg/mL (approximately 192 mM) but is insoluble in water and ethanol [2]. This stability profile is critical for long-term cellular differentiation assays where PFI 3 significantly alters gene expression programs in stem cells and mimics the effect of Brg1 deletion, increasing repressive H3K27me3 marks at target gene promoters [3]. In contrast, next-generation analogues such as IV-255 and IV-275 were optimized for enhanced bioactivity in glioblastoma sensitization assays but may exhibit different physicochemical and stability profiles [4].

Chemical stability
Method context
Half-life >250 h in PBS (pH 7.4, 20°C); >7 days at 37°C in cell media
DMSO solubility ≥60 mg/mL; insoluble in water and ethanol
Reported aqueous stability supports extended-duration cellular differentiation assay workflows
Enamide group may undergo accelerated hydrolysis under acidic or basic conditions
Chemical Stability Solubility Chemical Probe

PFI 3 Application Scenarios for Procurement


Bromodomain-Specific Dissection in SWI/SNF Cancer Models

Use PFI 3 as a domain-specific pharmacological tool to distinguish bromodomain-mediated chromatin recruitment from ATPase-dependent catalytic functions in SWI/SNF-mutant cancers. As demonstrated in Vangamudi et al., PFI 3 treatment (10 μM, 6 days) fails to induce antiproliferative effects in SMARCA4-deficient lung cancer cells (A549, H1299, H157) and leukemic cells (THP-1, MV4-11), establishing that bromodomain inhibition alone does not recapitulate the synthetic lethal phenotype of SMARCA2 ATPase inhibition or degradation [1]. This makes PFI 3 an essential control compound when evaluating novel ATPase inhibitors or PROTAC degraders such as ACBI1 (DC50 6-32 nM) .

Benchmarking Next-Gen SWI/SNF Bromodomain Inhibitors

Employ PFI 3 as the validated reference probe against which novel SWI/SNF bromodomain inhibitor series are benchmarked. PFI 3 served as the chemical scaffold from which IV-255 (BRG1-selective) and IV-275 (dual BRG1/BRM) were derived; these next-generation analogues demonstrated enhanced bioactivity and increased DNA damage sensitization in glioblastoma models relative to the parent compound PFI 3 [1]. Similarly, BRG1-IN-1 was reported to surpass PFI 3 in sensitizing GBM cells to temozolomide in vitro and in vivo . Procurement of PFI 3 enables direct comparative assessment of novel chemical entities.

Stem Cell Differentiation & Chromatin Remodeling

Utilize PFI 3 in stem cell differentiation assays where its validated aqueous stability (half-life >250 h in PBS pH 7.4 at 20°C; >7 days at 37°C in cell media) ensures consistent target engagement throughout extended experimental timelines [1]. PFI 3 mimics the effect of Brg1 deletion, increasing repressive H3K27me3 marks at target gene promoters and altering gene expression programs critical for differentiation of embryonic and trophoblast stem cells . The recommended negative control is PFI-3oMet, and cellular concentrations of 1-5 μM are typically employed [2].

Chromatin Occupancy & Gene Expression in Cohesin Interface

Deploy PFI 3 in ChIP-seq and gene expression studies as a bromodomain-specific comparator to distinguish domain-specific effects from ATPase inhibition or complete target degradation. In mESC studies, parallel treatment with ACBI1 (degradation), PFI 3 (bromodomain inhibition), and BRM014 (ATPase inhibition) produced distinct RAD21 chromatin occupancy profiles, demonstrating that each tool interrogates a different functional aspect of the SWI/SNF-cohesin interface [1]. PFI 3 treatment at 1-10 μM for 6 days enables assessment of bromodomain-specific contributions to chromatin remodeling and transcriptional regulation .

Application
Selection Property
Validation Focus
SWI/SNF bromodomain dissection in cancer models
Domain-specific bromodomain inhibition without ATPase interference
Confirm bromodomain vs. ATPase-domain phenotypic attribution
Benchmarking novel SWI/SNF inhibitor series
Validated reference probe with published selectivity profile
Comparative target engagement and cellular activity assessment
Stem cell differentiation and chromatin remodeling
Extended aqueous stability for multi-day assay workflows
H3K27me3 mark changes and gene expression program alterations
Cohesin-interface chromatin occupancy studies
Bromodomain-specific comparator vs. degradation and ATPase tools
RAD21 ChIP-seq occupancy profile differentiation

Technical Documentation Hub

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37 linked technical documents
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